Bromine peroxide Bromine peroxide Bromidodioxygen(.) is an inorganic radical and a bromine oxide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1844408
InChI: InChI=1S/BrO2/c1-3-2
SMILES: [O]OBr
Molecular Formula: BrO2
Molecular Weight: 111.9 g/mol

Bromine peroxide

CAS No.:

Cat. No.: VC1844408

Molecular Formula: BrO2

Molecular Weight: 111.9 g/mol

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Bromine peroxide -

Specification

Molecular Formula BrO2
Molecular Weight 111.9 g/mol
Standard InChI InChI=1S/BrO2/c1-3-2
Standard InChI Key RVPMRNSNYCGGLE-UHFFFAOYSA-N
SMILES [O]OBr
Canonical SMILES [O]OBr

Introduction

Properties of Bromine

Understanding the fundamental properties of bromine provides insight into its potential behavior in peroxide-related reactions:

Physical Properties

Bromine exists as a reddish-brown volatile liquid at standard temperature and pressure, distinguishing it from other halogens like chlorine (a gas) and iodine (a solid) .

PropertyValue
AppearanceReddish-brown liquid
Atomic number35
Group17 (halogens)
Period4
Electron configuration[Ar]3d¹⁰4s²4p⁵
Phase at STPLiquid
Melting point265.8 K (−7.2°C, 19°F)
Boiling point332.0 K (58.8°C, 137.8°F)
Density (near r.t.)3.1028 g/cm³ (liquid)
Electronegativity2.96 (Pauling scale)

The color of bromine results from electron transitions between molecular orbitals, specifically between the highest occupied antibonding π* molecular orbital and the lowest vacant antibonding σ* molecular orbital .

Chemical Properties

Bromine exhibits reactivity intermediate between chlorine and iodine:

PropertyValue/Description
Oxidation statesCommon: −1, +1, +3, +5; Less common: +2, +4, +7
ReactivityIntermediate between chlorine (more reactive) and iodine (less reactive)
Standard electrode potential+1.087 V (Br₂/Br⁻)
Common reactionsForms M-Br bonds by reacting with compounds containing M-M, M-H, or M-C bonds

Bromine serves as a weaker oxidizing agent than chlorine but stronger than iodine, with correspondingly intermediate bond energies in its compounds .

The Peroxide Effect in Bromine Chemistry

Although the search results don't directly address bromine peroxide compounds, they provide detailed information about the "peroxide effect" involving hydrogen bromide (HBr) and alkenes.

Overview of the Peroxide Effect

The peroxide effect represents a fundamental change in reaction mechanism and regioselectivity when hydrogen bromide adds to alkenes in the presence of organic peroxides:

ConditionMechanismRegioselectivity
Without peroxidesElectrophilic additionMarkovnikov addition (Br attaches to more substituted carbon)
With peroxidesFree radical additionAnti-Markovnikov addition (Br attaches to less substituted carbon)

This effect is significant in organic synthesis as it provides a method to access products with alternative regioselectivity .

Free Radical Mechanism

The mechanism for this peroxide-influenced reaction follows a free radical chain process :

Chain Initiation

The process begins when organic peroxides (ROOR) undergo homolytic cleavage of the weak oxygen-oxygen bond upon exposure to heat or light:

ROOR → RO- + - OR

These alkoxy radicals then abstract hydrogen from HBr to generate bromine radicals:

RO- + H-Br → ROH + Br-

Chain Propagation

The propagation involves two key steps:

  • The bromine radical adds to the alkene using one electron from the π bond, creating a carbon-centered radical:

    Br- + CH₂=CH₂ → - CH₂-CH₂Br

  • This carbon radical abstracts hydrogen from another HBr molecule to form the final product while regenerating a bromine radical that continues the chain:

    • CH₂-CH₂Br + H-Br → CH₃-CH₂Br + Br-

Chain Termination

Eventually, radical species combine to terminate the chain reaction:

Br- + Br- → Br₂
R- + Br- → R-Br
R- + R- → R-R

In the case of unsymmetrical alkenes, the bromine radical attaches to produce the most stable carbon radical, resulting in anti-Markovnikov orientation of the final product .

Applications of Bromine in Peroxide Reactions

Organic Synthesis

The peroxide-mediated anti-Markovnikov addition of HBr to alkenes provides a valuable synthetic route to bromoalkanes with specific regiochemistry . This reaction enables chemists to access structural isomers that would be difficult to obtain through traditional electrophilic addition routes.

Mechanistic Studies

The distinct reactivity patterns observed in the presence and absence of peroxides have made this reaction an important case study in understanding reaction mechanisms and free radical processes . The peroxide effect with HBr serves as a classic example in organic chemistry education to demonstrate how reaction conditions can fundamentally alter reaction pathways.

Theoretical Considerations for Bromine Peroxide Compounds

Based on chemical principles and bromine's properties documented in the search results, some theoretical considerations about potential bromine peroxide compounds can be proposed:

Potential CompoundFormulaStructure
Bromine peroxyl radicalBrOO-Linear Br-O-O-
Dibromine peroxideBr₂O₂Possible Br-O-O-Br
Bromine hydroperoxideBrOOHBr-O-O-H

Predicted Reactivity

Given bromine's position in the periodic table and the reactivity patterns observed in the peroxide effect, potential bromine peroxide compounds would likely:

  • Act as strong oxidizing agents due to the combined oxidizing power of bromine and the peroxide group

  • Serve as efficient initiators for free radical chain reactions

  • Demonstrate reactivity intermediate between corresponding chlorine and iodine peroxides

  • Exhibit significant instability and potential explosive properties typical of many peroxide compounds

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